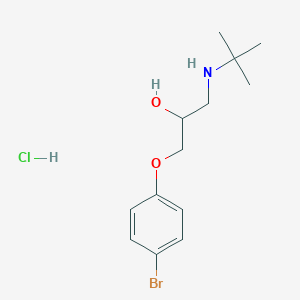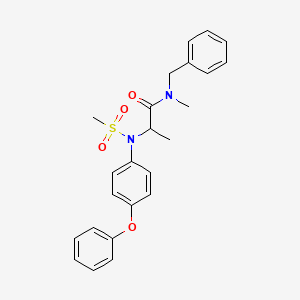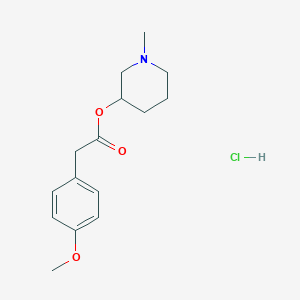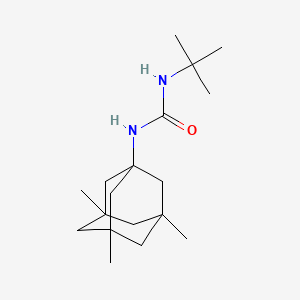![molecular formula C18H24ClF3N2O3S2 B4015977 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4015977.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
The molecule contains several functional groups: a chloro-trifluoromethyl phenyl group, a cyclohexylthioethyl segment, and a methylsulfonyl glycinamide moiety. These groups suggest the compound could have applications in medicinal chemistry, materials science, or as a reagent in organic synthesis due to the presence of reactive and functional elements.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step organic reactions, starting from readily available or specially designed precursors. The chloro-trifluoromethyl group can be introduced using electrophilic aromatic substitution reactions, while the cyclohexylthioethyl segment might be added through nucleophilic substitution reactions. The methylsulfonyl glycinamide part could be synthesized through amide bond formation reactions, possibly starting from methylsulfonyl chloride and appropriately protected glycine derivatives (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the detailed understanding of the compound's conformation, stereochemistry, and electronic properties, which are crucial for predicting reactivity and interactions (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. The chloro-trifluoromethyl group could undergo further substitution reactions, the cyclohexylthio group might participate in oxidation-reduction reactions, and the methylsulfonyl group could be involved in nucleophilic substitution or elimination reactions. Such properties are essential for designing functional materials or drugs (Wenchao Ye et al., 2014).
Propiedades
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-cyclohexylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClF3N2O3S2/c1-29(26,27)24(13-7-8-16(19)15(11-13)18(20,21)22)12-17(25)23-9-10-28-14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIDRUZARPOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1CCCCC1)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-cyclohexylsulfanylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-imino-5-oxo-N,1-bis(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015915.png)
![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4015921.png)
![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![2-(4-{[(4-methylphenyl)sulfonyl]imino}-1,3,5-triazinan-1-yl)ethyl 4-nitrobenzoate](/img/structure/B4015931.png)
![N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4015935.png)
![3-(3,4-dimethylphenyl)-7-[(5-methyl-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4015943.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4015958.png)



![2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)
![1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4015989.png)